molecular formula C10H7Cl2N B13711250 2-(2,3-Dichlorophenyl)pyrrole

2-(2,3-Dichlorophenyl)pyrrole

Cat. No.: B13711250
M. Wt: 212.07 g/mol
InChI Key: FBJUWKYKAPYKDO-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted at the 2-position with a 2,3-dichlorophenyl group. The dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which influence reactivity, solubility, and binding interactions.

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1-6,13H

InChI Key

FBJUWKYKAPYKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . This reaction is typically carried out under acidic conditions and can be used to introduce various substituents on the pyrrole ring.

Industrial Production Methods

Industrial production of 2-(2,3-Dichlorophenyl)pyrrole often utilizes scalable synthetic routes such as the Suzuki-Miyaura coupling due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrroles, pyrrole-2,3-dione derivatives, and hydrogenated pyrrole derivatives.

Scientific Research Applications

2-(2,3-Dichlorophenyl)pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-pyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate Derivatives

These derivatives ( and ) share a pyrrole core but differ in substituents and complexity:

  • Molecular Weight: The compound in has a molecular ion peak at m/z 454, while the analog in is simpler (m/z 362), reflecting differences in substituents (e.g., cyano, methyl, and phenyl groups) .
  • Elemental Composition :
    • : Calcd. C (68.71%), H (4.88%), N (12.33%) vs. Found: C (68.84%), H (4.86%), N (12.37%) .
    • : Calcd. C (69.59%), H (6.12%), N (15.46%) vs. Found: C (69.52%), H (6.10%), N (15.86%) .

      The higher nitrogen content in suggests increased polarity compared to 2-(2,3-dichlorophenyl)pyrrole.

5-(2,3-Dichlorophenyl)-2-Fluoropyridine

This pyridine-based analog () replaces the pyrrole ring with a pyridine system:

  • Fluorine at the 2-position further enhances electronegativity, influencing reactivity in cross-coupling reactions .
  • Substituent Position : The dichlorophenyl group is at the 5-position of the pyridine ring, altering steric and electronic interactions compared to the 2-position in pyrrole derivatives .

(R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride

This saturated analog ( and ) replaces the aromatic pyrrole with a pyrrolidine ring:

  • Aromaticity vs.
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral pyrrole derivatives, which is critical for pharmaceutical applications .
  • Stereochemistry : The (R)-configuration introduces chirality, enabling enantioselective interactions absent in the planar pyrrole system .

Comparative Data Tables

Table 1: Structural and Analytical Comparison

Compound Core Structure Molecular Weight (m/z) Key Substituents Elemental Analysis (C/H/N)
2-(2,3-Dichlorophenyl)pyrrole Pyrrole Not reported 2,3-Dichlorophenyl Not available
Ethyl pyrrole-carboxylate () Pyrrole 454 Cyano, methyl, carboxylate C: 68.84%; H: 4.86%; N: 12.37%
Ethyl pyrrole-carboxylate () Pyrrole 362 Phenyl, methyl, cyano C: 69.52%; H: 6.10%; N: 15.86%
5-(2,3-Dichlorophenyl)-2-fluoropyridine Pyridine Not reported 2-Fluoro, 5-dichlorophenyl Not available
(R)-2-(2,3-Dichlorophenyl)pyrrolidine Pyrrolidine (saturated) 252.57 (HCl salt) 2,3-Dichlorophenyl, hydrochloride Not available

Table 2: Functional Implications

Compound Key Functional Differences Potential Applications
2-(2,3-Dichlorophenyl)pyrrole Aromatic, electron-deficient core; moderate steric bulk Catalysis, polymer chemistry
Ethyl pyrrole-carboxylate derivatives Enhanced polarity and H-bonding capacity from carboxylate/cyano groups Drug design, supramolecular chemistry
2-Fluoropyridine analog High electronegativity; pyridine nitrogen aids coordination chemistry Metal-organic frameworks (MOFs)
(R)-Pyrrolidine hydrochloride Chirality and improved solubility; flexible backbone Enantioselective synthesis

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